Methyl 10-chloro-10-oxodecanoate

Description

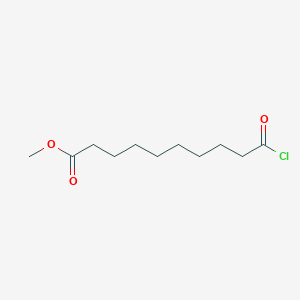

Structure

3D Structure

Properties

IUPAC Name |

methyl 10-chloro-10-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO3/c1-15-11(14)9-7-5-3-2-4-6-8-10(12)13/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUUAAZQEMFVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337722 | |

| Record name | Methyl 10-chloro-10-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14065-32-8 | |

| Record name | Methyl 10-chloro-10-oxodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 10-chloro-10-oxodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 10-chloro-10-oxodecanoate CAS number 14065-32-8

An In-Depth Technical Guide to Methyl 10-chloro-10-oxodecanoate (CAS 14065-32-8): Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS number 14065-32-8, is a bifunctional linear-chain aliphatic molecule that serves as a highly versatile intermediate in organic synthesis.[1] Structurally, it is characterized by a ten-carbon backbone terminating in a methyl ester at one end and a reactive acyl chloride at the other. This unique arrangement allows for selective chemical modifications, making it a valuable building block in medicinal chemistry, polymer science, and the development of novel biomaterials.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, provides a detailed synthesis protocol, explores its chemical reactivity, and discusses its current and potential applications, particularly focusing on its reported biological activities as an enzyme inhibitor.[2][3] The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its successful application in experimental work. These properties dictate its handling, reaction conditions, and analytical characterization.

Physical and Chemical Properties

The compound is typically a clear, colorless to light yellow liquid at room temperature.[1][4] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14065-32-8 | [1][5] |

| Molecular Formula | C₁₁H₁₉ClO₃ | [1][2][6] |

| Molecular Weight | 234.72 g/mol | [1][2][7] |

| Appearance | Colorless to yellow liquid | [1][4] |

| Density | 1.052 g/cm³ at 25 °C | [1][4][8] |

| Melting Point | 16.5-17 °C | [1][9] |

| Boiling Point | 159-160 °C at 9-10 hPa (mmHg) | [1][4][8] |

| Flash Point | 71 °C (closed cup) | [1] |

| Refractive Index | 1.453 | [8] |

| Synonyms | Methyl sebacoyl chloride, 9-methoxycarbonylnonanoyl chloride | [4][7][8] |

| InChIKey | ZUUUAAZQEMFVSN-UHFFFAOYSA-N | [6][7] |

| SMILES | COC(=O)CCCCCCCCC(=O)Cl | [4][6] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis or before use.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the two distinct carbonyl groups. A strong, sharp absorption band is expected around 1800 cm⁻¹ , which is characteristic of the acyl chloride C=O stretch. A second strong absorption band should appear around 1740 cm⁻¹ , corresponding to the C=O stretch of the methyl ester. Additional peaks in the 2850-2950 cm⁻¹ region correspond to C-H stretching of the aliphatic chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is highly predictable. A sharp singlet integrating to three protons is expected around δ 3.6-3.7 ppm for the methyl ester (–OCH₃) protons. Two key triplets are anticipated: one downfield around δ 2.9 ppm for the two protons alpha to the acyl chloride (–CH₂COCl) and another around δ 2.3 ppm for the two protons alpha to the ester (–CH₂COOCH₃). The remaining twelve protons of the central methylene groups (–(CH₂)₆–) will appear as a complex multiplet in the δ 1.2-1.7 ppm region.[7]

-

¹³C NMR : The carbon spectrum will show two distinct carbonyl signals, with the acyl chloride carbon appearing further downfield (approx. δ 173 ppm ) than the ester carbon (approx. δ 171 ppm ). The methoxy carbon (–OCH₃) will be visible around δ 51 ppm . The aliphatic carbons will resonate in the δ 24-45 ppm range.

-

-

Mass Spectrometry (MS) : Mass spectrometry can confirm the molecular weight. The molecular ion peak [M]⁺ would be observed at m/z 234 and 236 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.[6] Common fragmentation patterns would include the loss of the chlorine atom (–Cl), the methoxy group (–OCH₃), or cleavage adjacent to the carbonyl groups.

Synthesis and Handling

This compound is not naturally occurring and must be chemically synthesized. The most direct and efficient route starts from monomethyl sebacate (the half-ester of sebacic acid).

Synthesis Workflow

The conversion of a carboxylic acid to an acyl chloride is a standard transformation, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for acyl chloride synthesis from carboxylic acids.[10][11][12]

-

Preparation : In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser topped with a calcium chloride drying tube (or gas outlet to a scrubber), and a dropping funnel.

-

Charging Reagents : Charge the flask with monomethyl sebacate (1.0 eq) and a dry, inert solvent such as toluene or dichloromethane (approx. 2-3 mL per gram of starting material).

-

Addition of Thionyl Chloride : While stirring the solution, add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise via the addition funnel. The addition is exothermic and will be accompanied by the evolution of HCl and SO₂ gas. A small amount of dry N,N-dimethylformamide (DMF, ~1 drop) can be added to catalyze the reaction.

-

Reaction : After the addition is complete, heat the reaction mixture to a gentle reflux (for toluene, ~80 °C) and maintain for 2-4 hours, or until gas evolution ceases. The progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

-

Work-up : Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a base trap (e.g., NaOH solution) to neutralize the corrosive vapors.

-

Purification : The resulting crude oil is purified by vacuum distillation.[1] Collect the fraction boiling at 159-160 °C at approximately 10 mbar (9-10 mmHg) to yield the final product as a clear liquid.[1][4][8]

Safe Handling and Storage

As an acyl chloride, this compound requires careful handling.

-

Hazards : The compound is corrosive and will cause severe skin burns and eye damage upon contact.[1] It is a lachrymator. Vapors are harmful if inhaled.

-

Personal Protective Equipment (PPE) : Always handle inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[1]

-

Moisture Sensitivity : Acyl chlorides react readily with water (hydrolysis) to form the corresponding carboxylic acid and corrosive HCl gas. All glassware must be thoroughly dried, and the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[13]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its bifunctional nature. The acyl chloride is significantly more reactive than the methyl ester, allowing for selective chemistry.

The primary reaction is nucleophilic acyl substitution at the acyl chloride terminus. This allows for the covalent attachment of the C10 methyl ester chain to a wide variety of nucleophilic substrates.

Caption: Nucleophilic acyl substitution reactions of this compound.

-

Amide Formation : Reacts rapidly with primary or secondary amines to form stable N-substituted amides. This is one of the most common applications, used to link the fatty acid chain to peptides, drug molecules, or polymer surfaces. The reaction typically requires a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

-

Ester Formation : Reacts with alcohols or phenols to form a new ester linkage, resulting in a diester. This is useful for creating specialized plasticizers or functionalized lipids.

-

Hydrolysis : As noted, the compound readily hydrolyzes back to monomethyl sebacate in the presence of water. This necessitates anhydrous reaction conditions for most applications.

The methyl ester group is generally stable under the mild, often room-temperature conditions used for these reactions. It can be selectively hydrolyzed later under acidic or basic conditions if the free carboxylic acid is desired.

Applications in Research and Drug Development

The specific structure of this compound makes it a targeted tool for advanced scientific applications.

-

Linker Chemistry : In drug development, it can function as a lipophilic linker. Attaching its long aliphatic chain to a polar drug molecule can modify its pharmacokinetic properties, such as improving membrane permeability, altering solubility, or facilitating formulation into lipid-based delivery systems.

-

Polymer and Materials Science : The acyl chloride functionality allows it to be grafted onto polymers containing hydroxyl or amine groups (e.g., polyvinyl alcohol, chitosan). This surface modification can be used to alter the hydrophobicity, biocompatibility, or lubrication properties of materials. For example, it can be used in a manner analogous to sebacoyl chloride, which is a monomer for producing nylon-6,10.[10]

-

Probe Synthesis : The dual functionality enables the synthesis of chemical probes. For instance, the acyl chloride can be reacted with a fluorescent tag or biotin, while the methyl ester can be hydrolyzed and coupled to a targeting ligand, creating a tool for studying biological systems.

Conclusion

This compound is a powerful and versatile chemical intermediate with significant potential for researchers in both academic and industrial settings. Its well-defined structure, featuring two functional groups of differential reactivity, allows for precise and controlled chemical modifications. While its utility as a synthetic building block is clear, emerging reports on its biological activity as an enzyme inhibitor open new avenues for its application in drug discovery and chemical biology.[2][3] Proper understanding of its synthesis, handling requirements, and chemical reactivity, as detailed in this guide, is paramount for leveraging its full potential in the laboratory.

References

-

Chemsrc. This compound | CAS#:14065-32-8. [Link]

-

PubChemLite. This compound (C11H19ClO3). [Link]

-

Chemical Point. This compound. [Link]

-

Wikipedia. Sebacoyl chloride. [Link]

-

Evotec. Buy (4-Aminophenyl)(4-isopropylphenyl)methanone. [Link]

-

SpectraBase. This compound - [1H NMR] - Spectrum. [Link]

-

BuyersGuideChem. This compound | C11H19 Cl O3. [Link]

-

Organic Syntheses. Docosanedioic acid. [Link]

-

ChemSynthesis. Methyl sebacoyl chloride - 14065-32-8. [Link]

-

PubChem. Methyl 10-oxodecanoate | C11H20O3. [Link]

-

Scribd. Tsklifesciences Product List. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

- Google Patents. CN103965072B - A kind of synthetic method of sebacoyl glutamic acid.

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C11H19 Cl O3 - BuyersGuideChem [buyersguidechem.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. PubChemLite - this compound (C11H19ClO3) [pubchemlite.lcsb.uni.lu]

- 7. spectrabase.com [spectrabase.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound | CAS#:14065-32-8 | Chemsrc [chemsrc.com]

- 10. Sebacoyl chloride - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN103965072B - A kind of synthetic method of sebacoyl glutamic acid - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

physical and chemical properties of Methyl 10-chloro-10-oxodecanoate

An In-depth Technical Guide to Methyl 10-chloro-10-oxodecanoate: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 14065-32-8) is a bifunctional organic molecule featuring both a methyl ester and a reactive acyl chloride group.[1][2] This structure makes it a valuable intermediate in organic synthesis, allowing for the sequential or differential modification of either end of its ten-carbon backbone. Its primary utility lies in its capacity to act as a linker or building block in the synthesis of more complex molecules, including polymers, pharmaceuticals, and chemical probes. Furthermore, the high reactivity of the acyl chloride moiety makes it a candidate for forming covalent bonds with biological macromolecules, leading to its investigation as an enzyme inhibitor.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, outlines a practical synthesis protocol, details methods for its analysis, and discusses its mechanism of action as a potential covalent modulator of protein function.

Chemical Identity and Molecular Structure

This compound is systematically named as the methyl ester of 10-chloro-10-oxodecanoic acid. It is also commonly referred to as methyl sebacoyl chloride or monomethyl sebacoyl chloride.[2][5] The molecule consists of a C10 aliphatic chain, with a methyl ester at one terminus and an acyl chloride at the other.

Part 1: Physicochemical Properties

The physical characteristics of this compound are dictated by its long hydrocarbon chain and its two distinct polar functional groups.

Summary of Physical Properties

| Property | Value | Source(s) |

| Physical Form | Clear, colorless to yellowish liquid | [1][2][6] |

| Melting Point | 16.5 - 17 °C | [1][8] |

| Boiling Point | 159 - 160 °C at 9-10 hPa (mmHg) | [1][6][8] |

| Density | 1.052 g/mL at 25 °C | [1][6][8] |

| Refractive Index | n20/D 1.453 | |

| Flash Point | 71 °C (closed cup) / 102.4 °C | [1][6][8] |

Insight into Discrepant Flash Point Data: The variation in reported flash points (71 °C vs. 102.4 °C) is not uncommon for specialty chemicals and may arise from different measurement methods or sample purities.[1][6][8] For laboratory safety protocols, it is prudent to adopt the lower value of 71 °C as the conservative action threshold.

Solubility Profile

While specific quantitative solubility data is not widely published, the molecular structure provides a strong basis for predicting its solubility based on the "like dissolves like" principle.

-

Water: Due to the long, nonpolar C8 alkyl chain and the hydrolytically unstable acyl chloride group, the compound is expected to be immiscible with and reactive towards water.

-

Organic Solvents: It is predicted to be readily soluble in a wide range of common aprotic organic solvents, including chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and hydrocarbons (e.g., hexanes, toluene). Its solubility in polar aprotic solvents like DMF and DMSO should also be high. Protic solvents such as alcohols are not suitable as they will react with the acyl chloride moiety.

Part 2: Chemical Reactivity and Handling

The chemistry of this compound is dominated by the electrophilic nature of the acyl chloride functional group. The carbonyl carbon of the acyl chloride is highly electron-deficient due to the inductive effects of both the chlorine and oxygen atoms, making it an excellent target for nucleophiles.[2]

Nucleophilic Acyl Substitution

The compound undergoes nucleophilic addition-elimination reactions with a wide variety of nucleophiles.[1][2][9][10] This two-step mechanism is fundamental to its utility in synthesis.

Caption: General mechanism for nucleophilic acyl substitution.

Common Reactions:

-

Hydrolysis: Vigorous reaction with water to form monomethyl sebacate and hydrogen chloride (HCl) gas. This necessitates strict anhydrous handling conditions.

-

Alcoholysis: Exothermic reaction with alcohols to yield a diester and HCl.[1][3][9] This is a more efficient method of ester formation than Fischer esterification due to its irreversibility.[3]

-

Aminolysis: Reaction with ammonia or primary/secondary amines to form the corresponding amide and HCl (which typically protonates a second equivalent of the amine to form an ammonium salt).

Stability and Storage

This compound is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[8] Containers must be kept tightly sealed to prevent degradation.[8]

Part 3: Synthesis and Analytical Protocols

Proposed Laboratory Synthesis

While commercially available, a laboratory-scale synthesis can be readily achieved from monomethyl sebacate, which is derived from the inexpensive starting material sebacic acid. The key transformation is the conversion of the terminal carboxylic acid to an acyl chloride.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol (using Thionyl Chloride):

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize the HCl and SO₂ byproducts). Ensure all glassware is oven-dried and the system is under an inert atmosphere.

-

Reagents: To the flask, add monomethyl sebacate (1.0 eq) dissolved in a minimal amount of an anhydrous solvent like dichloromethane or toluene.

-

Chlorination: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise to the solution at room temperature. The reaction is often exothermic.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours, or until gas evolution ceases. The progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the disappearance of the starting carboxylic acid by TLC or GC-MS.

-

Workup: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The crude product is purified by fractional vacuum distillation to yield the pure this compound as a clear liquid.

Analytical Characterization Protocol

Purity assessment is critical for ensuring reproducible results in subsequent applications. Gas Chromatography is the preferred method.

Protocol for Purity Analysis by GC-MS:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in an anhydrous solvent such as dichloromethane.

-

Instrumentation: Use a Gas Chromatograph equipped with a standard nonpolar capillary column (e.g., DB-5 or equivalent) and a Mass Spectrometer detector.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium, constant flow.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Analysis: The resulting chromatogram should show a single major peak. The mass spectrum of this peak can be used to confirm the identity of the compound. Purity is calculated based on the peak area percentage.

Spectroscopic Profile

While full spectra require access to specialized databases, the expected spectral features can be predicted from the molecular structure.[5]

| Spectroscopy | Expected Features |

| ¹H NMR (CDCl₃) | δ ~3.67 ppm (s, 3H): -OCH₃ protons of the methyl ester. δ ~2.8-2.9 ppm (t, 2H): -CH₂- protons alpha to the acyl chloride carbonyl. δ ~2.30 ppm (t, 2H): -CH₂- protons alpha to the ester carbonyl. δ ~1.2-1.8 ppm (m, 12H): Methylene protons of the aliphatic chain. |

| ¹³C NMR (CDCl₃) | δ ~174 ppm: Carbonyl carbon of the methyl ester. δ ~173 ppm: Carbonyl carbon of the acyl chloride. δ ~51.5 ppm: -OCH₃ carbon. δ ~45-50 ppm: -CH₂- carbon alpha to the acyl chloride. δ ~24-34 ppm: Remaining aliphatic -CH₂- carbons. |

| FTIR (neat) | ~1800 cm⁻¹ (strong, sharp): C=O stretch of the acyl chloride. ~1740 cm⁻¹ (strong, sharp): C=O stretch of the methyl ester. ~2850-2950 cm⁻¹ (medium-strong): C-H stretching of the aliphatic chain. ~1170 cm⁻¹ (strong): C-O stretch of the ester. |

| Mass Spec. (EI) | m/z 234/236 (M⁺): Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. Key Fragments: Loss of •Cl (m/z 199), loss of •OCH₃ (m/z 203/205), and cleavage alpha to the carbonyls. |

Part 4: Biological Activity and Mechanism of Action

This compound has been described as an inhibitor of enzymes such as peptidases and kinases.[3][4] Given its chemical structure, the most plausible mechanism of action is irreversible covalent inhibition.

Mechanism of Covalent Inhibition

Acyl chlorides are potent electrophiles that can react with nucleophilic side chains of amino acids within a protein's active site. Serine, threonine, cysteine, and lysine residues are common targets. The reaction forms a stable covalent bond (an ester or amide linkage) between the inhibitor and the enzyme, leading to permanent inactivation. This is a form of suicide inhibition, where the enzyme participates in its own irreversible deactivation.[11]

Caption: Irreversible inhibition via acylation of an active site serine.

Conclusion

This compound is a versatile chemical tool whose utility is derived from its bifunctional nature. A clear understanding of its physical properties, particularly its moisture sensitivity, is crucial for proper handling and storage. Its reactivity, governed by the electrophilic acyl chloride, allows for a wide range of synthetic transformations and provides a basis for its action as a covalent enzyme inhibitor. The protocols and data presented in this guide offer a technical foundation for researchers and scientists utilizing this compound in synthetic, medicinal, and chemical biology applications.

References

-

Clark, J. (2023). Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. Retrieved from [Link]

-

Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley Science Solutions. Retrieved from [Link]

-

Save My Exams. (n.d.). Acyl chlorides and alcohols. Retrieved from [Link]

-

Chemguide. (n.d.). Acyl chlorides and water, alcohols or phenol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H19ClO3). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

-

BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

-

Chemical Point. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 10-chloro-10-oxodecanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 10-oxodecanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Decanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 10-oxooctadecanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Enzyme Inhibition. Retrieved from [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C11H19 Cl O3 - BuyersGuideChem [buyersguidechem.com]

- 7. PubChemLite - this compound (C11H19ClO3) [pubchemlite.lcsb.uni.lu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

Methyl 10-chloro-10-oxodecanoate structure and molecular weight

An In-depth Technical Guide to Methyl 10-chloro-10-oxodecanoate

Abstract

This compound is a bifunctional organic molecule featuring both a methyl ester and a reactive acyl chloride group. This unique structure makes it a valuable intermediate and building block in organic synthesis. With a molecular weight of 234.72 g/mol , it serves as a precursor for creating more complex molecules by leveraging the distinct reactivity of its two functional groups. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, known applications, and critical safety information for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, also known as Methyl sebacoyl chloride, belongs to the family of acyl halides. It is a derivative of decanedioic acid (sebacic acid), a ten-carbon dicarboxylic acid. The molecule is characterized by a linear ten-carbon chain, terminated at one end by a methyl ester group (-COOCH₃) and at the other by a highly reactive acyl chloride group (-COCl). This dual functionality is key to its utility, allowing for sequential or selective reactions. For instance, the acyl chloride can readily react with nucleophiles such as amines or alcohols to form amides or esters, while the methyl ester remains intact under mild conditions. This compound has been identified as a useful building block for organic synthesis and has been noted for its potential as an enzyme inhibitor, making it a molecule of interest for scientific research and development.[1][2][3]

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. These data are critical for its handling, application in reactions, and purification.

Structural Information

The molecule consists of a nine-carbon methylene chain (-(CH₂)₈-) flanked by a methoxycarbonyl group and a chlorocarbonyl group. The IUPAC name for this compound is this compound.

Caption: 2D Structure of this compound.

Quantitative Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | Methyl sebacoyl chloride, Decanoic acid, 10-chloro-10-oxo-, methyl ester | [3][4] |

| CAS Number | 14065-32-8 | [3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₉ClO₃ | [1][3][4][5] |

| Molecular Weight | 234.72 g/mol | [1][3][4][5] |

| Appearance | Clear colorless to yellow liquid | [4][5] |

| Density | 1.052 g/cm³ at 25 °C | [4][5] |

| Boiling Point | 159-160 °C at 9-10 hPa (mmHg) | [4][5] |

| Melting Point | 16.5-17 °C | [4] |

| Flash Point | 71 °C (closed cup) | [4] |

| SMILES | COC(=O)CCCCCCCCC(=O)Cl | [5][8] |

Synthesis and Reactivity

Synthesis Protocol

This compound is synthesized from its corresponding carboxylic acid, monomethyl sebacate (9-(methoxycarbonyl)nonanoic acid). The conversion of a carboxylic acid to an acyl chloride is a standard and reliable transformation in organic chemistry, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its efficiency and because the byproducts (SO₂ and HCl) are gases, which simplifies product purification.

Expert Rationale: The choice of thionyl chloride is strategic. It reacts readily with the carboxylic acid at moderate temperatures. The reaction is often performed neat or in an inert solvent (like dichloromethane or toluene) to control reactivity. A slight excess of thionyl chloride is used to ensure complete conversion of the starting material. The reaction must be conducted in an anhydrous environment as acyl chlorides are readily hydrolyzed back to the carboxylic acid by water.

Detailed Step-by-Step Methodology:

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add monomethyl sebacate (e.g., 0.1 mol, 21.6 g). The entire apparatus must be oven-dried and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

-

Addition of Reagent: Carefully add thionyl chloride (e.g., 0.12 mol, 8.7 mL, 1.2 equivalents) to the flask dropwise at room temperature. The addition may be exothermic and will result in the evolution of HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

-

Reaction: Gently heat the reaction mixture to 50-60 °C using an oil bath and stir for 2-3 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution.

-

Purification: After the reaction is complete, remove the excess thionyl chloride via distillation under reduced pressure. The crude this compound product is then purified by fractional vacuum distillation, collecting the fraction at 159-160 °C at approximately 9-10 hPa.[4][5]

-

Validation: The identity and purity of the final product should be confirmed using analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch for the acyl chloride) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The primary site of reactivity is the acyl chloride functional group. It is a potent electrophile and undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

-

With Amines: Reacts rapidly to form stable amides. This is a common method for linking molecules or creating polyamide structures.

-

With Alcohols: Reacts to form esters. This reaction is often catalyzed by a non-nucleophilic base like pyridine to neutralize the HCl byproduct.

-

With Water: Hydrolyzes readily to revert to the parent carboxylic acid, monomethyl sebacate. This necessitates handling the compound under anhydrous conditions.

Applications in Research and Drug Development

This compound is more than a simple chemical; its specific structure lends it to several specialized applications.

-

Synthetic Building Block: Its bifunctional nature makes it an ideal linker molecule.[3] Researchers can selectively react the acyl chloride group while preserving the methyl ester for subsequent transformations, or vice-versa. This allows for the controlled, stepwise construction of complex target molecules, including polymers and specialty chemicals.

-

Biological Activity: It is reported to have a lipolytic effect on adipocytes, leading to an increased release of fatty acids and glycerol.[1][2] This activity, along with its interaction with proteins, suggests potential applications in metabolic research.

Safety and Handling

Given its high reactivity, proper handling of this compound is imperative.

-

Hazards: The compound is classified as causing severe skin burns and eye damage (H314).[4] Contact with skin or eyes will lead to chemical burns due to the release of hydrochloric acid upon hydrolysis. Inhalation of vapors can cause severe respiratory tract irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible substances such as bases, alcohols, and amines.

-

First Aid:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin: Remove contaminated clothing and rinse the affected area with plenty of water. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

Conclusion

This compound is a versatile chemical intermediate whose value lies in its dual functionality. The presence of both a stable methyl ester and a highly reactive acyl chloride on a linear C10 backbone makes it a strategic building block for targeted synthesis. Its reported biological activities as an enzyme inhibitor further elevate its importance, particularly for professionals in drug discovery and development. However, its reactivity also dictates that strict safety protocols must be followed during its handling and use. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in scientific innovation.

References

-

Title: this compound | C11H19 Cl O3 | Source: BuyersGuideChem | URL: [Link]

-

Title: this compound (C11H19ClO3) | Source: PubChemLite | URL: [Link]

-

Title: this compound | Source: CHEMICAL POINT | URL: [Link]

-

Title: Methyl 10-oxodecanoate | C11H20O3 | CID 519005 | Source: PubChem - NIH | URL: [Link]

-

Title: this compound | Source: CHEMICAL POINT | URL: [Link]

-

Title: Methyl 10-oxooctadecanoate | C19H36O3 | CID 543603 | Source: PubChem - NIH | URL: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | C11H19 Cl O3 - BuyersGuideChem [buyersguidechem.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. PubChemLite - this compound (C11H19ClO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility of Methyl 10-chloro-10-oxodecanoate in Organic Solvents

Abstract

Methyl 10-chloro-10-oxodecanoate (CAS: 14065-32-8) is a bifunctional organic molecule featuring a terminal methyl ester and an acyl chloride group, separated by an eight-carbon alkyl chain.[1][2] This unique structure presents both opportunities and challenges for its application in organic synthesis and drug development, where solubility is a critical parameter. The compound's high reactivity, dictated by the acyl chloride moiety, necessitates a rigorous, theory-driven approach to solvent selection and handling. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, a predictive assessment of its behavior in various common organic solvents, and a detailed, field-proven experimental protocol for its quantitative determination under controlled, anhydrous conditions.

Part 1: Physicochemical Profile and Safety Imperatives

Introduction to this compound

This compound, also known as Methyl sebacoyl chloride, is a derivative of sebacic acid.[2] It is a colorless liquid at room temperature with a molecular weight of 234.72 g/mol and a density of approximately 1.052 g/mL.[1][2] Its structure, ClCO(CH₂)₈CO₂CH₃, is characterized by a long, flexible, and nonpolar hydrocarbon backbone, capped by two distinct and highly polar functional groups. This duality is the primary determinant of its physical properties and solubility characteristics.

Key Physicochemical Properties:

-

Appearance: Colorless liquid[1]

The Dominant Influence of the Acyl Chloride Functional Group

The acyl chloride (-COCl) is the most influential functional group in the molecule regarding its chemical behavior. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom.[6] This creates a highly electrophilic carbonyl carbon, making it extremely susceptible to nucleophilic attack.

This inherent reactivity means that this compound will not simply dissolve in protic solvents (e.g., water, alcohols, primary/secondary amines); it will react vigorously with them in an irreversible nucleophilic acyl substitution reaction.[7][8] For instance, with water, it hydrolyzes to form monomethyl sebacate and corrosive hydrochloric acid gas.[6] Therefore, any discussion of its "solubility" in such solvents is moot; the interaction is a chemical transformation. True solubility can only be measured in aprotic solvents that do not react with the acyl chloride group.

Critical Safety and Handling Protocols

The high reactivity of acyl chlorides mandates strict safety protocols.[9]

-

Moisture Sensitivity: The compound reacts with atmospheric moisture.[6][10] All handling must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques and scrupulously dried glassware.[8]

-

Corrosivity and Toxicity: Acyl chlorides are corrosive and toxic. Contact with skin and eyes can cause severe chemical burns.[9][11] Inhalation of vapors, which are irritating and can release HCl upon contact with moisture in the respiratory tract, must be avoided.[6][11]

-

Personal Protective Equipment (PPE): All work must be conducted in a certified chemical fume hood.[9][10] Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[9][11]

-

Storage: The compound must be stored in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area, away from incompatible materials like water, alcohols, bases, and oxidizing agents.[9][10]

Part 2: A Theoretical Framework for Solubility

The "Like Dissolves Like" Principle in Context

The principle of similia similibus solvuntur ("like dissolves like") is the cornerstone for predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and engages in similar types of intermolecular forces.[12] For this compound, we must consider the forces its different structural components can participate in.

-

Van der Waals Forces: The long -(CH₂)₈- alkyl chain is nonpolar and interacts primarily through weak van der Waals (London dispersion) forces.

-

Dipole-Dipole Interactions: The methyl ester (-CO₂CH₃) and acyl chloride (-COCl) groups are highly polar and introduce strong dipole-dipole interactions.

A suitable solvent must be able to effectively solvate both the nonpolar aliphatic chain and the polar end groups.

Predicted Solubility Profile (Qualitative)

Based on the molecule's structure, a qualitative solubility profile can be predicted. The long alkyl chain favors solubility in nonpolar solvents, while the polar functional groups favor solubility in polar solvents. The key distinction is between aprotic and protic solvents due to the reactivity of the acyl chloride.

| Solvent Class | Representative Solvents | Predicted Interaction | Rationale |

| Nonpolar Aprotic | Hexane, Heptane, Toluene, Benzene | Soluble | The primary intermolecular forces are van der Waals, which effectively solvate the long alkyl chain. The polarity of the end groups may limit miscibility, but good solubility is expected.[12][13] |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide (DMF) | Soluble to Very Soluble | These solvents offer a balance. Their own alkyl portions interact with the solute's chain, while their polar functionalities (e.g., C-Cl, C=O, C-O-C) effectively solvate the polar ester and acyl chloride groups via dipole-dipole interactions without reacting.[6] |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Reactive (Insoluble) | These solvents are strong nucleophiles and will react with the acyl chloride group, leading to decomposition of the solute, not dissolution. The long hydrophobic chain also strongly disfavors solubility in water.[1][7] |

Part 3: Experimental Determination of Solubility

Rationale for Methodology Selection

Given the lack of published quantitative data and the compound's reactive nature, a robust experimental method is required. The isothermal gravimetric method is the gold standard for this purpose. It is straightforward, does not require expensive equipment, and provides accurate data when performed correctly. The central principle is to create a saturated solution at a constant temperature, separate a known volume of the supernatant, remove the solvent, and weigh the remaining solute. This protocol is specifically adapted to address the challenges posed by this compound.

Mandatory Prerequisites and Equipment

-

Solvents: All solvents must be of high purity (≥99.5%) and anhydrous (<50 ppm water). Solvents should be freshly dried over an appropriate drying agent (e.g., molecular sieves, sodium/benzophenone for ethers) or obtained from a solvent purification system.

-

Inert Atmosphere: A supply of dry nitrogen or argon gas is essential. Schlenk line or glovebox techniques are required.

-

Glassware: All glassware (vials, syringes, filters) must be oven-dried (≥120 °C) overnight and cooled under an inert atmosphere immediately before use.

-

Equipment:

-

Analytical balance (±0.1 mg readability)

-

Constant temperature bath or shaker

-

Gastight syringes and needles

-

Syringe filters (PTFE, 0.22 µm) compatible with the organic solvents

-

Sealed vials with PTFE-lined septa

-

Detailed Step-by-Step Gravimetric Protocol

-

Preparation: Tare several clean, dry, and labeled vials on an analytical balance.

-

Dispensing Solute: In a glovebox or under a positive pressure of inert gas, add an excess of this compound to a vial containing a magnetic stir bar. "Excess" means enough solid will remain undissolved to ensure saturation.

-

Solvent Addition: Using a gastight syringe, add a precise volume (e.g., 2.00 mL) of the chosen anhydrous solvent to the vial. Seal the vial immediately.

-

Equilibration: Place the sealed vial in a constant temperature shaker bath (e.g., 25.0 ± 0.1 °C). Stir the suspension vigorously for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is ideal to confirm).

-

Phase Separation: After equilibration, stop the stirring and allow the vial to remain undisturbed in the temperature bath for at least 2 hours to allow the excess solute to settle completely.

-

Sample Withdrawal: Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a dry, gastight syringe fitted with a pre-weighed PTFE syringe filter. It is critical not to disturb the solid residue.

-

Sample Transfer: Dispense the filtered supernatant into one of the pre-tared vials. Seal the vial.

-

Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen or under high vacuum until the solute is completely dry and a constant weight is achieved.

-

Mass Determination: Weigh the vial containing the dried solute. The difference between this mass and the tare mass of the vial is the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in g/L or mg/mL using the formula: Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant withdrawn in L)

-

Replication: Perform the entire experiment in triplicate for each solvent to ensure reproducibility and calculate the standard deviation.

Workflow Visualization

Caption: Gravimetric solubility determination workflow.

Part 4: Data Interpretation and Applications

Illustrative Quantitative Solubility Data

The following table presents hypothetical, yet chemically plausible, quantitative solubility data for this compound at 25 °C, based on the theoretical principles discussed. This data serves as an illustrative guide for researchers.

| Solvent | Solvent Class | Predicted Solubility (g/L) |

| n-Hexane | Nonpolar Aprotic | ~150 - 250 |

| Toluene | Nonpolar Aprotic | > 500 (Miscible) |

| Dichloromethane | Polar Aprotic | > 500 (Miscible) |

| Tetrahydrofuran (THF) | Polar Aprotic | > 500 (Miscible) |

| Ethyl Acetate | Polar Aprotic | > 400 |

| Acetone | Polar Aprotic | > 400 |

| Acetonitrile | Polar Aprotic | ~100 - 200 |

| Water | Polar Protic | Reactive / Insoluble |

| Methanol | Polar Protic | Reactive / Insoluble |

Implications for Drug Development and Organic Synthesis

A thorough understanding of solubility is paramount for the effective use of this compound.

-

Reaction Medium Selection: In organic synthesis, this compound is often used as a linker or for introducing a long alkyl chain.[2] Choosing a solvent in which both the acyl chloride and the nucleophile are highly soluble (e.g., THF, DCM) is critical for achieving optimal reaction rates and yields, while avoiding solvents that would react with the starting material.

-

Purification Processes: Solubility data guides the selection of solvent systems for chromatography (eluent strength) and for crystallization or precipitation during product workup. For instance, a good solvent like DCM could be used for dissolution, followed by the addition of a poor solvent like hexane (an anti-solvent) to induce crystallization of a derivative product.

-

Drug Development: If this molecule were part of a prodrug strategy or a linker in a larger therapeutic agent, its solubility would directly impact formulation development. High solubility in pharmaceutically acceptable solvents would be a significant advantage for creating injectable formulations.

Conclusion

The solubility of this compound is governed by a delicate interplay between its long, nonpolar alkyl backbone and its two highly polar, reactive functional groups. While its acyl chloride moiety precludes its use with protic solvents, it is predicted to be highly soluble in a wide range of common polar aprotic and nonpolar organic solvents. Due to the absence of public data, this guide provides the necessary theoretical foundation and a rigorous, validated experimental protocol to enable researchers to quantitatively determine its solubility. Adherence to strict anhydrous and inert atmosphere techniques is not merely a recommendation but an absolute requirement for obtaining accurate data and ensuring laboratory safety.

References

-

Sciencemadness Wiki. (2023). Acyl chloride. Retrieved from [Link]

- MilliporeSigma. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemical Point. (n.d.). This compound. Retrieved from [Link]

-

Noureddini, H., & Teoh, B. C. (2001). Solubilities of some normal saturated and unsaturated long-chain fatty acid methyl esters in acetone, n-hexane, toluene, and 1,2-dichloroethane. Journal of Chemical & Engineering Data, 46(3), 564–567. Retrieved from [Link]

- University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

PubChem. (n.d.). Methyl 10-oxodecanoate. Retrieved from [Link]

-

ResearchGate. (2012). What is the best solvent to dilute FAME (fatty acid methyl ester) samples for GC/MS analysis? Retrieved from [Link]

-

Clark, J. (2015). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Brown, D. (n.d.). Preparation of acid chlorides (acyl chlorides) reactions. Doc Brown's Chemistry. Retrieved from [Link]

- University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from a representative university lab manual on solubility.

- Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota. Retrieved from a representative academic resource on solvent properties.

-

Michigan State University. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound 97 14065-32-8 [sigmaaldrich.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C11H19ClO3) [pubchemlite.lcsb.uni.lu]

- 6. fiveable.me [fiveable.me]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 10-chloro-10-oxodecanoate for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Heterobifunctional Tool for Advanced Bioconjugation

Core Molecular Attributes and Physicochemical Properties

Methyl 10-chloro-10-oxodecanoate is a colorless to pale yellow liquid with a pungent odor.[3] As an acyl chloride, it is sensitive to moisture and will hydrolyze in the presence of water to the corresponding carboxylic acid.[4] This reactivity necessitates handling under anhydrous conditions to maintain its integrity.

| Property | Value | Source |

| CAS Number | 14065-32-8 | [1] |

| Molecular Formula | C₁₁H₁₉ClO₃ | [1] |

| Molecular Weight | 234.72 g/mol | [1] |

| Boiling Point | 159-160 °C at 10 hPa | [3] |

| Density | 1.052 g/cm³ at 25 °C | [3] |

| Melting Point | -2.5 °C | [4] |

| Purity (Typical) | ≥95% | [2] |

Spectral Data for Structural Verification

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides characteristic signals that confirm the structure of this compound. The spectrum is typically recorded in deuterated chloroform (CDCl₃).[5]

Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. A strong absorption band is expected in the region of 1780-1815 cm⁻¹ for the C=O stretch of the acyl chloride, and another strong band around 1735-1750 cm⁻¹ for the C=O stretch of the methyl ester.[6]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process starting from the readily available dicarboxylic acid, sebacic acid. The first step involves the selective mono-esterification of sebacic acid to produce methyl hydrogen sebacate. The second step is the conversion of the remaining carboxylic acid group to an acyl chloride.

Step 1: Synthesis of Methyl Hydrogen Sebacate (Monomethyl Sebacate)

The selective mono-esterification of a symmetrical dicarboxylic acid like sebacic acid can be achieved by controlling the stoichiometry of the alcohol (methanol in this case) and the reaction conditions. An alternative approach involves the partial hydrolysis of the corresponding diester, dimethyl sebacate.[7]

Step 2: Conversion to this compound

The conversion of the carboxylic acid functionality of methyl hydrogen sebacate to an acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][8] Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Detailed Laboratory Protocol (Adapted from a similar synthesis[8]):

-

Materials:

-

Methyl hydrogen sebacate (1 mole)

-

Thionyl chloride (1.24 moles)

-

Anhydrous reaction vessel (e.g., round-bottomed flask)

-

Reflux condenser with a gas trap (to neutralize HCl and SO₂ fumes)

-

Heating mantle or steam bath

-

Distillation apparatus for vacuum distillation

-

-

Procedure:

-

In a clean, dry 2-liter round-bottomed flask, combine methyl hydrogen sebacate (216 g, 1 mole) and thionyl chloride (147 g, 1.24 moles).

-

Attach a reflux condenser fitted with a gas trap containing a suitable neutralizing agent (e.g., sodium hydroxide solution).

-

Gently heat the mixture to reflux using a steam bath or heating mantle for approximately 5 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.

-

The crude this compound can be purified by vacuum distillation. The fraction boiling at 158–160 °C / 10 mm Hg is collected. This should yield approximately 194–201 g (83–86%) of the pure product.

-

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its successful application, particularly in drug development where consistency and traceability are critical. Commercial suppliers typically provide a Certificate of Analysis (CoA) detailing the results of their quality control testing.

Key quality control parameters include:

-

Purity: Typically determined by Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS). A purity of ≥95% is common for research-grade material.[2]

-

Identity Confirmation: Confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Moisture Content: Due to its hydrolytic instability, the water content is a critical parameter, often measured by Karl Fischer titration.

Applications in Drug Development and Research

The true value of this compound lies in its heterobifunctional nature, which allows for sequential and controlled conjugation of different molecules.[9][10]

Heterobifunctional Crosslinking in Bioconjugation

The acyl chloride group reacts readily with primary amines, such as the lysine residues on the surface of proteins and antibodies, to form stable amide bonds.[11] The methyl ester group is relatively stable under these conditions but can be subsequently hydrolyzed to a carboxylic acid. This newly formed carboxyl group can then be activated (e.g., using carbodiimide chemistry) to react with other nucleophiles, enabling the linkage of a second molecule.[10]

This two-step conjugation strategy is highly advantageous as it minimizes the formation of undesirable homodimers and allows for precise control over the stoichiometry of the final conjugate.[9]

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[12] The linker that connects the antibody and the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy.[13]

This compound can serve as a foundational component of such a linker. The acyl chloride can be used to attach the linker to the antibody via lysine residues. After hydrolysis of the methyl ester, the resulting carboxylic acid can be conjugated to the cytotoxic payload. The long aliphatic chain of the linker can also provide spatial separation between the antibody and the drug, which can be beneficial for the biological activity of both moieties.

Potential as a Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. When selecting a supplier, it is important to consider factors such as purity, availability of technical documentation (CoA, SDS), and packaging options to ensure the material is suitable for the intended application.

Table of Commercial Suppliers:

| Supplier | Purity | Available Quantities |

| Oakwood Chemical | 98% | 250mg, 1g |

| Santa Cruz Biotechnology | Research Grade | Inquire |

| ChemicalBook | For R&D use | Inquire |

| CymitQuimica | Min. 95% | Discontinued (inquire for similar) |

| Amerigo Scientific | 97% | 5g |

Handling and Safety Precautions

This compound is a corrosive and combustible liquid.[3] It should be handled in a well-ventilated fume hood by personnel trained in the handling of hazardous chemicals. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.[3] Due to its moisture sensitivity, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[3]

Conclusion

References

-

SpectraBase. This compound - Optional[1H NMR] - Spectrum. [Link]

-

FAO AGRIS. Design and Synthesis of Sebacic Acid from Castor Oil by New Alternate Route. [Link]

-

Organic Syntheses. Sebacamic acid, methyl ester. [Link]

-

Creative Biolabs. Heterobifunctional Crosslinkers. [Link]

-

PubChem. Methyl 10-oxooctadecanoate. [Link]

-

ACS Omega. Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage. 2019. [Link]

-

Brandeis University. Experiment 7: Nylon. [Link]

-

Wikipedia. Sebacoyl chloride. [Link]

- Google Patents. Process for manufacturing sebacic acid.

-

Organic Syntheses. docosanedioic acid. [Link]

-

PubChemLite. This compound (C11H19ClO3). [Link]

-

PubChem. Methyl 10-oxodecanoate. [Link]

-

PubMed. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. 2025. [Link]

-

AIR Unimi. Innovative linker strategies for tumor-targeted drug conjugates. [Link]

-

PMC. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. [Link]

-

ResearchGate. Linker Design for Antibody–Drug Conjugates. [Link]

-

Reddit. Why do labs use acyl chlorides for peptide synthesis? 2020. [Link]

-

ResearchGate. The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. [Link]

-

Organic Chemistry Portal. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. [Link]

-

MDPI. Antibody–Drug Conjugates as an Emerging Therapy in Oncodermatology. 2022. [Link]

-

The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. [Link]

-

PubMed. Synthesis and secretion of plasminogen activator inhibitor-1 by human preadipocytes. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methyl ethanoate. [Link]

-

PubMed. Platelets synthesize large amounts of active plasminogen activator inhibitor 1. [Link]

Sources

- 1. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Sebacoyl chloride - Wikipedia [en.wikipedia.org]

- 5. spectrabase.com [spectrabase.com]

- 6. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 11. scbt.com [scbt.com]

- 12. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]

- 15. Novel bis-arylsulfonamides and aryl sulfonimides as inactivators of plasminogen activator inhibitor-1 (PAI-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling of Methyl 10-chloro-10-oxodecanoate

An In-depth Technical Guide to the Safe Handling of Methyl 10-chloro-10-oxodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 14065-32-8), also known as Methyl sebacoyl chloride, is a bifunctional molecule featuring both a methyl ester and a highly reactive acyl chloride group.[1] This structure makes it a valuable building block in organic synthesis, particularly for creating polymers, pharmaceuticals, and other complex organic molecules where a long aliphatic chain is required.[1] However, the presence of the acyl chloride functional group dictates that this compound must be handled with significant care. Acyl chlorides are among the more reactive carboxylic acid derivatives, and their handling requires a thorough understanding of their chemical properties to ensure laboratory safety.[2][3]

This guide provides a comprehensive overview of the safety protocols, handling procedures, and chemical reactivity of this compound. It is designed to equip researchers and professionals with the necessary knowledge to work with this compound safely and effectively.

Core Chemical and Physical Properties

A foundational understanding of the compound's properties is the first step in safe handling. This data informs storage conditions, appropriate personal protective equipment (PPE), and emergency response procedures.

| Property | Value | Source |

| CAS Number | 14065-32-8 | [4] |

| Molecular Formula | C₁₁H₁₉ClO₃ | [4][5] |

| Molecular Weight | 234.72 g/mol | [4][5] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 159 - 160 °C at 10 hPa (9 mmHg) | [4] |

| Density | 1.052 g/cm³ at 25 °C | [4] |

| Flash Point | 71 °C (159.8 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.453 |

Hazard Identification and Reactivity Profile

The primary hazards associated with this compound are dictated by its acyl chloride functional group.

Corrosivity and Reactivity with Water

Acyl chlorides are highly susceptible to nucleophilic attack.[2][3] The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[2][6] This makes it extremely reactive towards nucleophiles, most notably water.

This compound reacts vigorously, often exothermically, with water (including atmospheric moisture) in a hydrolysis reaction.[7][8] This reaction produces the corresponding carboxylic acid and hydrogen chloride (HCl) gas, which is corrosive and can cause severe respiratory irritation.[7][8]

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls

The primary engineering control is to minimize exposure.

-

Chemical Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood. [9][10]This contains vapors and protects the user from inhalation hazards.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in case of an accidental release. [4]* Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical for immediate decontamination in case of contact. [9]

Personal Protective Equipment (PPE)

The correct PPE provides the final barrier between the researcher and the chemical.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles and a full-face shield. [9][11] | Protects against splashes of the corrosive liquid and exposure to vapors. |

| Hand Protection | Butyl rubber or heavy-duty nitrile gloves. [9][11] | Provides a chemical-resistant barrier. Always check the glove manufacturer's compatibility chart. |

| Skin/Body Protection | Flame-retardant lab coat worn over long pants and closed-toe shoes. | Prevents skin contact with the corrosive liquid. [9] |

| Respiratory Protection | Generally not required if work is conducted in a fume hood. For emergencies or spill cleanup, an air-purifying respirator with acid gas cartridges is necessary. [11] | Protects against inhalation of corrosive vapors and HCl gas. [11] |

Storage

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Container: Keep in a tightly closed container to prevent contact with atmospheric moisture. [4][12]Containers that have been opened must be carefully resealed and kept upright. [4][9]* Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition. [4][9]* Inert Atmosphere: For long-term storage, storing under an inert gas like nitrogen or argon is recommended to prevent degradation from moisture. [9]* Segregation: Store away from the incompatible materials listed in Section 2.2. [10]

Standard Operating Protocol: Esterification Reaction

This protocol illustrates the practical application of safety principles when using this compound to synthesize a diester.

Objective: To synthesize Dimethyl 1,10-decanedioate via methanolysis.

Hazards: Vigorous exothermic reaction, release of corrosive HCl gas.

Workflow Diagram:

Caption: Experimental workflow for a reaction using the acyl chloride.

Step-by-Step Methodology:

-

Preparation (Engineering Controls & PPE):

-

Don all required PPE as specified in Section 3.2 (goggles, face shield, lab coat, compatible gloves).

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet in a certified chemical fume hood.

-

Ensure the glassware is completely dry by oven-drying or flame-drying under vacuum.

-

Charge the flask with anhydrous methanol and an anhydrous, non-protic solvent (e.g., dichloromethane).

-

-

Reaction (Controlled Addition):

-

Cool the methanol solution to 0 °C using an ice bath. This is critical to control the exothermic reaction.

-

Draw the required amount of this compound into a dry syringe.

-

Add the acyl chloride to the stirred methanol solution dropwise over a period of 15-30 minutes. The slow addition prevents a dangerous temperature spike and excessive HCl gas evolution.

-

Maintain the reaction temperature below 10 °C during the addition.

-

Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until TLC/GC-MS analysis shows consumption of the starting material.

-

-

Workup and Purification (Quenching):

-

Once the reaction is complete, carefully quench any remaining unreacted acyl chloride by slowly adding a saturated aqueous sodium bicarbonate solution while the flask is still in the ice bath. This will neutralize the generated HCl and be accompanied by gas evolution (CO₂); perform this step with caution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product as necessary, typically via column chromatography or distillation.

-

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

First Aid Measures

-

General Advice: Move the victim out of the danger zone. Consult a physician and show them the Safety Data Sheet (SDS). [4]* Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. [4]* Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. [4]

Spill and Leak Response

-

Evacuate: Evacuate non-essential personnel from the area and ensure adequate ventilation. Remove all sources of ignition. [4]* Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains. [4]* Absorb: For small spills, contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the material in a suitable, closed container for disposal. [4]Do NOT use water.

-

PPE: Personnel cleaning the spill must wear full protective equipment, including respiratory protection. [4]

Waste Disposal

Chemical waste must be handled in accordance with all local, state, and federal regulations.

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber. [4]* Containers: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent and disposed of as hazardous waste. [13]

References

-

Acyl Chlorides (A-Level). ChemistryStudent. [Link]

-

reaction between acyl chlorides and water - addition / elimination. Chemguide. [Link]

-

Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]

-

Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. [Link]

-

Explaining the reaction between acyl chlorides and water - addition / elimination. Chemguide. [Link]

-

Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Aceto. [Link]

-

Addition & Elimination Reactions in Acyl Chlorides. Chemistry LibreTexts. [Link]

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]

-

This compound | CAS#:14065-32-8. Chemsrc. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. wcu.edu [wcu.edu]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 10-chloro-10-oxodecanoate

Introduction: Elucidating the Structure of a Bifunctional Long-Chain Ester

Methyl 10-chloro-10-oxodecanoate is a bifunctional molecule of significant interest as a chemical intermediate in the synthesis of more complex structures, including potential pharmaceutical agents and functionalized polymers.[1] Its linear C10 backbone is terminated by two distinct carbonyl functionalities: a methyl ester and a more reactive acyl chloride. This structural duality dictates its reactivity and necessitates a comprehensive analytical approach for unambiguous identification and quality control.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this compound are available through curated databases such as SpectraBase, this document will focus on the foundational principles and expected spectral features, offering a robust framework for researchers to interpret their own experimental data.[2]

Predicted Spectroscopic Data Summary

The following tables summarize the predicted key spectroscopic data points for this compound. These predictions are based on established principles of organic spectroscopy and data from analogous structures.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR Spectroscopy (Predicted) | Mass Spectrometry (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) | Wavenumber (cm⁻¹) | m/z (Mass-to-Charge Ratio) |

| 3.67 (s, 3H, -OCH₃) | ~173 (Ester C=O) | ~1800 (Acyl Chloride C=O) | 234/236 ([M]⁺, Isotopic Pattern) |

| 2.89 (t, 2H, -CH₂COCl) | ~172 (Acyl Chloride C=O) | ~1740 (Ester C=O) | 199 ([M-Cl]⁺) |

| 2.30 (t, 2H, -CH₂COOCH₃) | ~51.5 (-OCH₃) | 1250-1000 (C-O Stretch) | 203 ([M-OCH₃]⁺) |

| 1.71 (quint, 2H) | ~45 (-CH₂COCl) | 730-550 (C-Cl Stretch) | 74 (McLafferty Rearrangement) |

| 1.63 (quint, 2H) | ~34 (-CH₂COOCH₃) | ||

| 1.30 (m, 8H) | 24-30 (Aliphatic -CH₂-) |

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

¹H NMR Spectroscopy: Probing the Proton Environments

The proton NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and the connectivity between adjacent carbons. The spectrum is predicted to show six distinct signals.

-

-OCH₃ (Methyl Ester Group): A sharp singlet, integrating to three protons, is expected around 3.67 ppm . This downfield shift is characteristic of methyl protons attached to an ester oxygen.

-